![molecular formula C12H14Cl3NO2 B1389033 (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217610-34-8](/img/structure/B1389033.png)
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as DCBPC, is a chiral, water-soluble compound with a wide range of applications. It has been used in various scientific fields, including chemistry, biochemistry, pharmacology, and medicine. DCBPC can be synthesized in a variety of ways and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Agents
Compounds containing the 2,4-dichlorobenzyl moiety have been shown to possess antimicrobial properties . This suggests that (S)-alpha-(2,4-Dichloro-benzyl)-proline-HCl could be explored for its efficacy as an antimicrobial agent, potentially leading to new treatments for bacterial and viral infections.
Antiseptic Formulations
Given that 2,4-dichlorobenzyl alcohol is a common ingredient in throat lozenges due to its antiseptic qualities , the subject compound may also be formulated into lozenges, sprays, or other delivery systems for the treatment and prevention of throat infections.
Mechanism of Action
Target of Action
It is related to 2,4-dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The local anesthetic action of dichlorobenzyl alcohol, a related compound, is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Pharmacokinetics
Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .
Result of Action
Dichlorobenzyl alcohol, a related compound, is known to have a direct virucidal effect on respiratory syncytial virus and sars-cov .
Action Environment
It is known that the antimicrobial activity of dichlorobenzyl alcohol maintains for 5 to 10 minutes after brushing .
properties
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLXJTRXAWYGGM-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661599 | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1217610-34-8 | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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